molecular formula C6H7N3 B015761 (Dimethylaminomethylene)malononitrile CAS No. 16849-88-0

(Dimethylaminomethylene)malononitrile

Cat. No.: B015761
CAS No.: 16849-88-0
M. Wt: 121.14 g/mol
InChI Key: LBUDLOYYNHQKQI-UHFFFAOYSA-N
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Description

Malononitrile, ((dimethylamino)methylene)-, is an organic compound with the chemical formula C5H7N3. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a dimethylamino group. This compound is known for its versatility in organic synthesis and its role as a building block for various heterocyclic compounds.

Safety and Hazards

This compound is classified as acutely toxic, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Malononitrile, ((dimethylamino)methylene)- is a compound used in organic synthesis It is known to react with various compounds in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, 6-aminopyridine-2(1H)-thiones reacted with dimethylformamide-dimethylacetal (DMF-DMA) to give the corresponding 6-{[(N,N-dimethylamino)methylene]amino pyridine derivatives . The resulting compounds then reacted with hydrazine hydrate to afford the 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivative and 3-amino-5-hydrazino-1H-pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine derivative .

Biochemical Pathways

The compound is involved in the synthesis of new pyridine and pyrazolo[3,4-b]pyridine derivatives , which are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

The result of the action of Malononitrile, ((dimethylamino)methylene)- is the formation of new pyridine and pyrazolo[3,4-b]pyridine derivatives . These derivatives are known to possess diverse biological activities and are widely used in pharmaceutical and medicinal preparations .

Action Environment

The action of Malononitrile, ((dimethylamino)methylene)- can be influenced by environmental factors such as temperature and pH. The compound has a melting point of 84-85°C (lit.) and a boiling point of 215.85°C (rough estimate) . It is slightly soluble in methanol and water . Therefore, the compound’s action, efficacy, and stability can be influenced by these factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malononitrile, ((dimethylamino)methylene)-, can be synthesized through the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a base. The reaction typically occurs in a solvent such as dry xylene and involves heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of malononitrile, ((dimethylamino)methylene)-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Malononitrile, ((dimethylamino)methylene)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aldehydes, hydrazine hydrate, and various bases such as sodium carbonate and piperidine. The reactions often require heating and may be carried out in solvents like ethanol or xylene.

Major Products Formed

The major products formed from these reactions include heterocyclic compounds such as pyrazolo[3,4-b]pyridine derivatives, styrylquinoxalin-2(1H)-ones, and other substituted malononitrile derivatives .

Properties

IUPAC Name

2-(dimethylaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDLOYYNHQKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168572
Record name Malononitrile, ((dimethylamino)methylene)-
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-88-0
Record name [(Dimethylamino)methylene]propanedinitrile
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Record name ((Dimethylamino)methylene)propanedinitrile
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Record name 16849-88-0
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Record name Malononitrile, ((dimethylamino)methylene)-
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Record name [(dimethylamino)methylene]malononitrile
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Record name ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE
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Synthesis routes and methods

Procedure details

To a slurry of 12.4 g. of 2-cyano-3-dimethylaminoacrolein in 50 ml. of water was added in small portions 13.6 g. of hydroxylamine-0-sulfonic acid (91% pure). The resulting clear solution was stirred for an additional 10 minutes, then cooled to 0° and adjusted to pH 6.0 by addition of approximately 26 ml. of 5N sodium hydroxide solution. The mixture was heated for 20 minutes in a water bath at 70°. A pH 3 was maintained over this period by dropwise addition of 5N sodium hydroxide solution. After cooling to room temperature, the mixture was extracted with 3 × 100 ml. of methylene chloride. The combined extracts were washed with 50 ml. of water, dried over magnesium sulfate, filtered and evaporated to dryness under reduced pressure. Thus, dimethylaminomethylenemalononitrile was obtained. After recrystallization from isopropanol, the material had a melting point of 93°-95°.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Dimethylaminomethylene)malononitrile
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